molecular formula C8H13NO2S2 B7782507 (Piperidine-1-carbothioylsulfanyl)-acetic acid

(Piperidine-1-carbothioylsulfanyl)-acetic acid

Cat. No.: B7782507
M. Wt: 219.3 g/mol
InChI Key: OKGGXLDTGBINSP-UHFFFAOYSA-N
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Description

(Piperidine-1-carbothioylsulfanyl)-acetic acid: is a compound that features a piperidine ring, a carbothioylsulfanyl group, and an acetic acid moiety. Piperidine is a six-membered heterocyclic amine, which is a common structural motif in many biologically active compounds. The presence of the carbothioylsulfanyl group adds unique chemical properties to the molecule, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Piperidine-1-carbothioylsulfanyl)-acetic acid typically involves the reaction of piperidine with carbon disulfide and chloroacetic acid. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the formation of the carbothioylsulfanyl group. The reaction can be summarized as follows:

    Step 1: Piperidine reacts with carbon disulfide in the presence of a base to form piperidine-1-carbothioate.

    Step 2: The piperidine-1-carbothioate then reacts with chloroacetic acid to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

(Piperidine-1-carbothioylsulfanyl)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioylsulfanyl group to a thiol or a sulfide.

    Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or alcohols can react with the acetic acid moiety under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or sulfides.

    Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

(Piperidine-1-carbothioylsulfanyl)-acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Piperidine-1-carbothioylsulfanyl)-acetic acid involves its interaction with various molecular targets. The piperidine ring can interact with receptors or enzymes, while the carbothioylsulfanyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This dual functionality allows the compound to modulate biological pathways and exert its effects.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simple six-membered heterocyclic amine.

    Piperine: An alkaloid found in black pepper with a piperidine moiety.

    Piperidine-1-carbothioate: A precursor in the synthesis of (Piperidine-1-carbothioylsulfanyl)-acetic acid.

Uniqueness

This compound is unique due to the presence of both the piperidine ring and the carbothioylsulfanyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(piperidine-1-carbothioylsulfanyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2S2/c10-7(11)6-13-8(12)9-4-2-1-3-5-9/h1-6H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKGGXLDTGBINSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=S)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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